Cas no 1805997-12-9 (4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile
-
- インチ: 1S/C10H8ClF3N2O2/c1-17-8-5-16-7(2-3-15)9(6(8)4-11)18-10(12,13)14/h5H,2,4H2,1H3
- InChIKey: FLDSAHFCJPQURR-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CN=C(CC#N)C=1OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.1
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029084136-1g |
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1805997-12-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile: A Key Intermediate in Modern Pharmaceutical Synthesis
4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile, with the CAS number CAS no. 1805997-12-9, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a pyridine core adorned with distinct functional groups, has garnered considerable attention due to its utility as a crucial intermediate in the synthesis of various bioactive molecules. The compound's unique structural attributes, including the presence of both chloromethyl and trifluoromethoxy substituents, make it an invaluable building block for medicinal chemists seeking to develop novel therapeutic agents.
The chloromethyl moiety in 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile serves as a reactive handle, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures. This reactivity has been leveraged in the development of diverse pharmacophores, particularly in the design of small-molecule inhibitors targeting various disease pathways. In recent years, the compound has found application in the synthesis of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The ability to introduce additional functional groups through the chloromethyl group allows for fine-tuning of physicochemical properties such as solubility and binding affinity, making it an indispensable tool in drug discovery.
The presence of the trifluoromethoxy group adds another layer of complexity and functionality to this molecule. Trifluoromethyl groups are well-documented for their ability to enhance metabolic stability, improve binding interactions with biological targets, and modulate pharmacokinetic profiles of drug candidates. In the context of 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile, the trifluoromethoxy substituent not only contributes to these desirable properties but also influences electronic effects within the pyridine ring, thereby affecting reaction outcomes and product selectivity. This dual functionality has been exploited in synthetic strategies aimed at generating highly potent and selective drug molecules.
In academic research, 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile has been employed as a precursor in the development of novel antiviral agents. The pyridine scaffold is a common motif in antiviral drugs due to its ability to interact with viral enzymes and proteins. Recent studies have highlighted its role in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) found in viruses such as influenza and coronaviruses. The combination of chloromethyl and trifluoromethoxy groups allows for selective modifications that enhance binding affinity to viral RdRp enzymes while minimizing off-target effects.
The pharmaceutical industry has also harnessed the potential of 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile in the synthesis of central nervous system (CNS) drugs. The unique electronic properties conferred by the pyridine ring and its substituents enable precise modulation of receptor interactions, which is crucial for developing treatments for neurological disorders such as epilepsy and Alzheimer's disease. Researchers have utilized this compound to generate novel analogs with improved pharmacological profiles, including enhanced blood-brain barrier penetration and reduced side effects.
The synthesis of 4-(Chloromethyl)-5-methoxy-3-(pyridine-2-acetonitrile itself is a testament to advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in introducing desired functional groups with high precision. These advancements not only facilitate large-scale production but also open doors for exploring new synthetic pathways that could further expand the utility of this compound.
The future prospects for 4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine)acetonitrile are exciting and multifaceted. Ongoing research aims to uncover new applications in areas such as antibiotic development, where novel heterocyclic compounds are desperately needed to combat emerging resistant strains. Additionally, computational chemistry approaches are being employed to predict and optimize derivatives of this compound for enhanced efficacy and safety profiles.
The integration of machine learning algorithms into drug discovery pipelines promises to accelerate the identification of promising candidates derived from 4-(Chloromethyl)-5-methoxy)pyridine)acetonitrile
and its analogs.
In conclusion,
4-(Chloro
methyl)-5-methox
y-3-(triflu
ormet
hox)y
pyridine
-2-acetoni
trile stands
as a cruci
al compo
nd with
broad applicability across pharmaceutical research.
Its unique structural features,
reactive sites,
and versatility make it an indispensable resource for chemists striving to develop next-generation therapeutics that address unmet medical needs.
1805997-12-9 (4-(Chloromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetonitrile) 関連製品
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)




